3-O-Methyl Colterol-d9

LC-MS/MS Analytical Chemistry Isotope Dilution

Unlabeled internal standards cannot be resolved from endogenous analytes by mass spectrometry, introducing uncontrolled quantification bias. 3-O-Methyl Colterol-d9 (CAS 1346599-83-4) eliminates this risk with nine deuterium labels, providing a definitive +9.0 Da mass shift for complete MS separation from native 3-O-Methyl Colterol while preserving identical chromatographic behavior. • +9.0 Da mass shift ensures baseline MS resolution from endogenous analyte • Optimized IS for Bitolterol metabolite quantification in plasma, urine & tissue homogenates • Isotopic purity ≥98% with confirmed deuterium incorporation for reproducible LC-MS/MS calibration

Molecular Formula C13H21NO3
Molecular Weight 248.37 g/mol
CAS No. 1346599-83-4
Cat. No. B584239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-O-Methyl Colterol-d9
CAS1346599-83-4
Synonymsα-[[(1,1-Dimethylethyl-d9)amino]methyl]-4-hydroxy-3-methoxybenzenemethanol;  N-(tert-Butyl-d9)metarterenol;  (+/-)-[(tert-Butyl-d9)amino]methyl]-3-methoxy-4- hydroxybenzyl Αlcohol; 
Molecular FormulaC13H21NO3
Molecular Weight248.37 g/mol
Structural Identifiers
InChIInChI=1S/C13H21NO3/c1-13(2,3)14-8-11(16)9-5-6-10(15)12(7-9)17-4/h5-7,11,14-16H,8H2,1-4H3/i1D3,2D3,3D3
InChIKeyWVGNWNYBARIPKQ-GQALSZNTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Overview for 3-O-Methyl Colterol-d9 (CAS 1346599-83-4): A Deuterated Analytical Standard for β-Agonist Metabolism


3-O-Methyl Colterol-d9 (CAS 1346599-83-4) is a stable isotope-labeled analogue of 3-O-Methyl Colterol, a key metabolite of the β2-adrenergic agonist prodrug Bitolterol [1]. It features nine deuterium atoms replacing nine hydrogen atoms on its tert-butylamino group, yielding a molecular weight of 248.37 g/mol (C13H12D9NO3) . As a deuterated compound, its primary utility is as an internal standard in quantitative analytical methods such as LC-MS/MS, ensuring high precision and accuracy in metabolic and pharmacokinetic studies .

Workflow LC-MS/MS internal standard for quantitative bioanalysis
Selection Logic Isotope-labeled analog of 3-O-Methyl Colterol for isotope dilution methods
Use Context β2-agonist metabolite quantification in research matrices

Why 3-O-Methyl Colterol-d9 Cannot Be Substituted with Its Non-Deuterated Analog for Quantitative Analysis


Replacing 3-O-Methyl Colterol-d9 with its unlabeled counterpart, 3-O-Methyl Colterol (CAS 58868-93-2), in a quantitative analytical workflow introduces significant analytical risk . Unlabeled 3-O-Methyl Colterol has a molecular weight of 239.3 g/mol and is chemically indistinguishable from the endogenous metabolite being measured . Without the unique mass shift provided by nine deuterium atoms (+9.0 Da), it cannot be differentiated from the native analyte by mass spectrometry, thereby failing to serve as an internal standard. This leads to unreliable data due to uncontrolled variations in ionization efficiency, sample preparation, and instrument drift, ultimately compromising the validity of any quantitative study .

Mass-shift mismatch
Unlabeled 3-O-Methyl Colterol (239.3 g/mol) cannot be differentiated from the native analyte by MS, failing as an internal standard.
Quantitative method failure
Substitution may lead to unreliable data due to uncontrolled ionization variability and instrument drift without isotope correction.
Purity grade divergence
Unlabeled generic forms may lack certified purity documentation, introducing co-eluting interference risk in trace analysis.

Quantitative Evidence Guide: 3-O-Methyl Colterol-d9 vs. Non-Deuterated 3-O-Methyl Colterol


The Critical +9.0 Da Mass Shift Enables MS Quantification of 3-O-Methyl Colterol-d9

The primary differentiator for 3-O-Methyl Colterol-d9 is its isotopic labeling. Compared to its non-deuterated counterpart, 3-O-Methyl Colterol (CAS 58868-93-2), the -d9 compound incorporates nine deuterium atoms . This results in a distinct mass difference that is essential for its function as an internal standard in LC-MS/MS assays .

Mass Shift vs. Unlabeled
Class-level inference
+9.0 Da
Enables unambiguous MS distinction for isotope dilution
Supports LC-MS/MS internal standard co-elution and correction
LC-MS/MS Analytical Chemistry Isotope Dilution

Defined Isotopic Purity of >99% for Reliable Quantitative Data

The utility of 3-O-Methyl Colterol-d9 is contingent on its purity. High-quality reference materials of 3-O-Methyl Colterol-d9 are reported with an overall purity >99.0% (HPLC), ensuring minimal interference from impurities . In contrast, a generic chemical may have undefined purity levels, leading to inconsistent and invalid analytical results.

Certified Purity
Supporting evidence
>99.0% (HPLC)
Minimizes impurity interference in quantitative assays
Critical for reliable standard response in trace-level analysis
Isotope Dilution Method Validation Analytical Reference Standard

Enables Specific Quantification of Bitolterol Metabolism via 3-O-Methylcolterol

3-O-Methyl Colterol-d9 is specifically designed for studies of Bitolterol metabolism, where 3-O-Methyl Colterol is a known metabolite [1]. While other deuterated β-agonist standards exist (e.g., Salmeterol-d3, Buctopamine-d9), they are not chemically identical to 3-O-Methyl Colterol and therefore cannot serve as a true internal standard for this specific analyte due to potential differences in ionization efficiency and chromatographic retention .

Analyte Specificity vs. Other Deuterated Standards
Class-level inference
Structurally identical isotopologue
Ensures analyte-specific correction for matrix effects and recovery
Salmeterol-d3 or Buctopamine-d9 are not chemically identical substitutes
Pharmacokinetics Drug Metabolism β2-Agonist

Optimal Application Scenarios for 3-O-Methyl Colterol-d9


Quantitative LC-MS/MS Assays for Bitolterol Metabolism Studies

In pre-clinical or clinical studies of the prodrug Bitolterol, 3-O-Methyl Colterol-d9 is the optimal internal standard for the accurate LC-MS/MS quantification of its metabolite, 3-O-Methyl Colterol, in plasma, urine, or tissue homogenates. Its use corrects for matrix effects and ensures the generation of reliable pharmacokinetic data [1].

Method Development and Validation for β-Agonist Residue Analysis

For laboratories developing and validating analytical methods for β-agonist residues in food or environmental samples, 3-O-Methyl Colterol-d9 serves as a critical reference material. It allows for the establishment of robust calibration curves, determination of limits of detection (LOD) and quantification (LOQ), and assessment of method accuracy and precision .

Confirmatory Analysis in Forensic Toxicology and Doping Control

In forensic or anti-doping laboratories, where the presence of a specific β-agonist metabolite must be confirmed unequivocally, 3-O-Methyl Colterol-d9 is essential. As a stable isotope-labeled internal standard, it provides the highest level of analytical confidence by mitigating false positives or negatives due to analytical variability .

Application
Selection Property
Validation Focus
Bitolterol Metabolism LC-MS/MS Quantification
Isotope-labeled analog for metabolite monitoring
Matrix-effect correction and recovery in biological research matrices
β-Agonist Residue Method Development
Certified high-purity analytical standard
Calibration curve robustness and detection limit review
Confirmatory Analysis in Forensic/Doping Research
Stable isotope-labeled internal standard
Analytical confidence and variability mitigation review

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